4-(9-phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole
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Overview
Description
4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole is a complex organic compound that features a triazole ring fused with a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole typically involves the reaction of 9-phenyl-9H-fluorene with appropriate triazole precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), palladium catalyst
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while reduction reactions can produce reduced fluorene-triazole compounds .
Scientific Research Applications
4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(9-phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(9-Phenyl-9H-fluoren-9-yl)diphenylamine: Similar in structure but with a diphenylamine moiety instead of a triazole ring.
4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde: Contains a benzaldehyde group instead of a triazole ring.
Uniqueness
4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole is unique due to its combination of a fluorene moiety with a triazole ring, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
828265-49-2 |
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Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(9-phenylfluoren-9-yl)-1,2,4-triazole |
InChI |
InChI=1S/C21H15N3/c1-2-8-16(9-3-1)21(24-14-22-23-15-24)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-15H |
InChI Key |
XYEZKSWEDWILTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=NN=C5 |
Origin of Product |
United States |
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